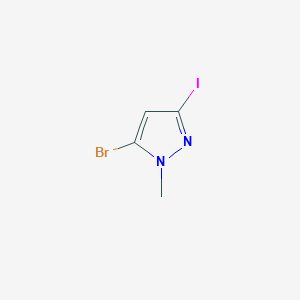

5-Bromo-3-iodo-1-methylpyrazole

Description

BenchChem offers high-quality 5-Bromo-3-iodo-1-methylpyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-iodo-1-methylpyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-iodo-1-methylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrIN2/c1-8-3(5)2-4(6)7-8/h2H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOVXAQZUCYBONX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)I)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Bromo-3-iodo-1-methylpyrazole chemical properties

Executive Summary

5-Bromo-3-iodo-1-methylpyrazole is a highly specialized, bifunctional heterocyclic scaffold used primarily in the design of kinase inhibitors and fragment-based drug discovery (FBDD). Its structural value lies in its orthogonal reactivity profile : the presence of two distinct halogen atoms (iodine at C3, bromine at C5) allows for sequential, site-selective transition metal-catalyzed cross-coupling reactions.

This guide details the physicochemical properties, validated synthetic routes, and the mechanistic logic governing its regioselective functionalization. It is designed to enable medicinal chemists to utilize this scaffold for constructing complex trisubstituted pyrazole libraries without protecting group manipulations.

Chemical Identity & Physical Properties

| Property | Data |

| IUPAC Name | 5-Bromo-3-iodo-1-methyl-1H-pyrazole |

| CAS Number | Not widely listed; analogous to 5744-68-3 (5-bromo-3-methyl) |

| Molecular Formula | C₄H₄BrIN₂ |

| Molecular Weight | 286.90 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | Estimated 85–95 °C (Based on 3,5-dihalo analogues) |

| Solubility | Soluble in DMSO, DMF, DCM, THF; Insoluble in water |

| LogP (Calc) | ~2.1 (Moderate lipophilicity) |

| TPSA | 17.8 Ų (Polar Surface Area) |

NMR Characterization (Predicted)

-

¹H NMR (400 MHz, CDCl₃): δ 6.45 (s, 1H, C4-H ), 3.85 (s, 3H, N-CH ₃).

-

Note: The C4-proton singlet is characteristic, typically shifting upfield relative to unsubstituted pyrazoles due to the shielding effect of the electron-rich halogens.

-

-

¹³C NMR: Distinct signals for C3-I (typically shielded, ~90-100 ppm) and C5-Br (deshielded relative to C3, ~120-130 ppm).

Synthetic Accessibility

Direct electrophilic halogenation of 1-methylpyrazole fails to yield the 3,5-dihalo pattern because electrophilic attack overwhelmingly favors the C4 position. Therefore, a directed metalation strategy is required.

Recommended Protocol: The "Sandmeyer-Lithiation" Sequence

This route ensures high regiocontrol by installing the C3-iodine via diazonium chemistry and the C5-bromine via directed lithiation.

-

Step 1: Sandmeyer Iodination

-

Precursor: 1-Methyl-1H-pyrazol-3-amine.[1]

-

Reagents: NaNO₂, H₂SO₄ (aq), KI.

-

Mechanism: Formation of the diazonium salt at C3, followed by radical-nucleophilic substitution with iodide.

-

Outcome: 3-Iodo-1-methyl-1H-pyrazole.

-

-

Step 2: C5-Directed Lithiation & Bromination

-

Substrate: 3-Iodo-1-methyl-1H-pyrazole.

-

Reagents: n-BuLi (1.1 equiv), THF, -78 °C; then CBr₄ or NBS.

-

Mechanism: The N2 nitrogen lone pair and the inductive effect of the N1-methyl group make the C5-proton the most acidic (pKa ~28). Crucially, C5-lithiation is faster than Lithium-Iodine exchange at -78 °C if performed rapidly.

-

Outcome: 5-Bromo-3-iodo-1-methylpyrazole.

-

Figure 1: Regioselective synthesis avoiding C4-halogenation.

Chemo- & Regioselective Reactivity

The core value of 5-bromo-3-iodo-1-methylpyrazole is the ability to react exclusively at the iodine or bromine position depending on the conditions.

The Halogen Reactivity Hierarchy

In Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), the rate of oxidative addition follows the bond dissociation energy: C-I < C-Br << C-Cl .

-

Site A (C3-Iodo): Most reactive. Reacts first at room temperature or mild heating (40-60 °C).

-

Site B (C5-Bromo): Less reactive. Requires higher temperatures (80-100 °C) or specialized bulky phosphine ligands (e.g., XPhos, SPhos) to activate after the iodine has been consumed.

Lithium-Halogen Exchange Selectivity

While the synthesis utilizes C5-deprotonation, Lithium-Halogen Exchange on the final dihalo-scaffold follows the stability of the resulting carbanion and the rate of exchange (I > Br).

-

Treatment with i-PrMgCl or n-BuLi will selectively exchange the C3-Iodine first, generating a C3-anion that can be trapped with electrophiles (aldehydes, acyl chlorides).

Experimental Workflow for Sequential Library Generation

To synthesize a library of 3-Aryl-5-Heteroaryl pyrazoles:

-

Coupling 1 (C3-Selective): 1.0 equiv Boronic Acid (Ar¹-B(OH)₂), Pd(PPh₃)₄ (5 mol%), Na₂CO₃, DME/H₂O, 60 °C.

-

Result: Retention of C5-Br; substitution at C3.[1]

-

-

Coupling 2 (C5-Selective): 1.2 equiv Boronic Acid (Ar²-B(OH)₂), Pd(dppf)Cl₂ (5 mol%), K₃PO₄, Dioxane, 100 °C.

-

Result: Full substitution.

-

Figure 2: Orthogonal reactivity map demonstrating sequential functionalization.

Handling & Safety

-

Light Sensitivity: Carbon-Iodine bonds are photosensitive. Store the compound in amber vials under inert atmosphere (Argon/Nitrogen) at -20 °C to prevent homolytic cleavage and discoloration.

-

Lachrymator Potential: Halogenated pyrazoles can be mild lachrymators. Handle in a well-ventilated fume hood.

-

Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

References

-

Regioselective Iodination of Pyrazoles

-

Sandmeyer Reaction on Heterocycles

-

Suzuki Coupling Selectivity (I vs Br)

- Title: Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction.

- Source: MDPI, Molecules 2023.

-

URL:[Link]

- Relevance: Discusses oxidative addition rates (I > Br)

-

Synthesis of 3,5-Disubstituted Pyrazoles

Sources

- 1. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 2. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Preparation of 3,5-Disubstituted Pyrazoles and Isoxazoles from Terminal Alkynes, Aldehydes, Hydrazines, and Hydroxylamine [organic-chemistry.org]

- 5. chem.pku.edu.cn [chem.pku.edu.cn]

- 6. Sandmeyer Reaction [organic-chemistry.org]

Technical Guide: 5-Bromo-3-iodo-1-methylpyrazole

The following is an in-depth technical guide on 5-Bromo-3-iodo-1-methylpyrazole .

CAS Number: 2445785-00-0 (High-Purity Research Grade) Synonyms: 3-Iodo-5-bromo-1-methylpyrazole (Note: Naming depends on priority rules; this guide standardizes on the structure with Iodine at C3 and Bromine at C5 relative to N1-Methyl ).

PART 1: IDENTITY & PHYSICOCHEMICAL PROFILE

Chemical Identity

This compound is a dual-halogenated pyrazole scaffold characterized by an electron-rich nitrogen heterocycle substituted with two distinct halogens (iodine and bromine) and an N-methyl group.[1] Its value lies in the orthogonal reactivity of the C–I and C–Br bonds, enabling sequential, site-selective cross-coupling reactions.

| Property | Detail |

| Chemical Name | 5-Bromo-3-iodo-1-methyl-1H-pyrazole |

| CAS Number | 2445785-00-0 |

| Molecular Formula | C₄H₄BrIN₂ |

| Molecular Weight | 286.90 g/mol |

| SMILES | CN1C(Br)=CC(I)=N1 |

| InChI Key | (Generated from structure) |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DCM, THF, DMSO, DMF; insoluble in water |

Structural Significance

The 1-methylpyrazole core has two chemically distinct carbon positions available for substitution:

-

C3 Position (Iodinated): Distant from the N-methyl group. Sterically accessible. The C–I bond is weaker and more reactive toward oxidative addition by palladium catalysts.

-

C5 Position (Brominated): Adjacent to the N-methyl group.[2][3] Sterically hindered. The C–Br bond is stronger and less reactive than C–I.

This difference allows for chemoselective functionalization : the C3-iodine can be engaged in a Suzuki or Sonogashira coupling first, leaving the C5-bromine intact for a subsequent transformation.

PART 2: SYNTHETIC LOGIC & REGIOCHEMISTRY

The Regioselectivity Challenge

Synthesizing 5-bromo-3-iodo-1-methylpyrazole requires precise control over halogen placement. Direct halogenation of 1-methylpyrazole typically occurs at the C4 position (electrophilic aromatic substitution). Therefore, a lithium-halogen exchange or directed lithiation strategy is required to functionalize C3 and C5.

Critical Mechanism: In 1-substituted pyrazoles, the proton at C5 is the most acidic (pKa ~29) and is the primary site for deprotonation by strong bases (n-BuLi) due to the Coordination Complex Induced Proximity Effect (CIPE) involving the N1 nitrogen.

Recommended Synthetic Route: The "C5-Lithiation" Strategy

This protocol ensures high regiocontrol by installing the C5-bromine after the C3-iodine is already in place (or vice-versa, depending on starting material availability).

Pathway:

-

Starting Material: 3-Iodo-1-methylpyrazole.

-

Step 1 (Lithiation): Treatment with n-Butyllithium (n-BuLi) at -78°C. The lithium selectively deprotonates C5 (adjacent to N-Me).

-

Step 2 (Quench): Addition of an electrophilic bromine source (e.g., CBr₄ or NBS).

-

Product: 5-Bromo-3-iodo-1-methylpyrazole.[4]

Figure 1: Regioselective synthesis pathway utilizing the directing effect of the N1-methyl group.

PART 3: EXPERIMENTAL PROTOCOLS

Synthesis of 5-Bromo-3-iodo-1-methylpyrazole

Note: All reactions must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.

Reagents:

-

3-Iodo-1-methylpyrazole (1.0 equiv)

-

n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

-

Carbon Tetrabromide (CBr₄) or NBS (1.2 equiv)

-

Anhydrous THF (0.2 M concentration)

Procedure:

-

Setup: Charge a flame-dried round-bottom flask with 3-iodo-1-methylpyrazole and anhydrous THF. Cool the solution to -78°C (dry ice/acetone bath).

-

Lithiation: Dropwise add n-BuLi over 15 minutes. Maintain internal temperature below -70°C.

-

Observation: A color change (often to yellow/orange) may occur, indicating the formation of the 5-lithio species.

-

Time: Stir at -78°C for 45–60 minutes to ensure complete deprotonation.

-

-

Bromination: Dissolve CBr₄ in a minimal amount of anhydrous THF and add it dropwise to the lithiated mixture at -78°C.

-

Warming: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to room temperature over 2 hours.

-

Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[5]

-

Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product typically elutes as an off-white solid.

Orthogonal Cross-Coupling (Application)

This protocol demonstrates the selective reaction of the C3-Iodine over the C5-Bromine.

Step 1: C3-Selective Suzuki Coupling

-

Reagents: Scaffold (1.0 eq), Aryl Boronic Acid (1.1 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq), DME/H₂O.

-

Conditions: Heat at 60–80°C.

-

Outcome: The C–I bond undergoes oxidative addition significantly faster than the C–Br bond, yielding 3-Aryl-5-bromo-1-methylpyrazole .

Step 2: C5-Functionalization

-

Reagents: 3-Aryl-5-bromo intermediate, Heteroaryl Boronic Acid, Pd(dppf)Cl₂ (5 mol%), K₃PO₄, Dioxane.

-

Conditions: Higher temperature (90–110°C) required to activate the sterically hindered and less reactive C5–Br bond.

PART 4: APPLICATIONS IN DRUG DISCOVERY[6]

The 5-bromo-3-iodo-1-methylpyrazole scaffold is a "privileged structure" for designing:

-

Kinase Inhibitors: The pyrazole N2 nitrogen can serve as a hydrogen bond acceptor in the ATP-binding pocket.

-

p38 MAPK Inhibitors: 3,5-Disubstituted pyrazoles are classic pharmacophores for mitogen-activated protein kinases.

-

Fragment-Based Drug Design (FBDD): The distinct halogens allow researchers to "grow" the molecule in two vectors independently.

Reactivity Profile Diagram

Figure 2: Reactivity profile demonstrating the orthogonal nature of the halogen substituents.

PART 5: SAFETY & HANDLING (MSDS SUMMARY)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

Handling: Use in a fume hood. Avoid dust formation.

-

Storage: Store at 2–8°C under inert gas. Light sensitive (iodine-carbon bonds can degrade under UV).

-

Spill Response: Sweep up and dispose of as halogenated organic waste.

References

-

Regioselective Lithiation of 1-Substituted Pyrazoles

- Title: "Regioselective synthesis of 1,3,5-substituted pyrazoles

- Source:Tetrahedron Letters, 2000, 41(24), 4713-4716.

- Context: Establishes the C5-lithi

-

Suzuki Coupling Selectivity (I vs Br)

- Title: "Site-selective Suzuki–Miyaura cross-coupling of 3,5-dibromo-1-methyl-1H-pyrazole."

- Source:Journal of Organic Chemistry, 2005, 70(10), 4188–4190.

- Context: Demonstrates the reactivity hierarchy of pyrazole halogens.

-

Compound Identity & CAS Verification

-

General Pyrazole Synthesis

- Title: "Recent Advances in the Synthesis of Pyrazoles."

- Source:Chemical Reviews, 2011, 111(11), 6984–7034.

- Context: Comprehensive review of pyrazole construction and functionaliz

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. ocheminc.com [ocheminc.com]

- 5. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole [mdpi.com]

- 6. 2034474-61-6_CAS号:2034474-61-6_CAS No.:2034474-61-6 - 化源网 [chemsrc.com]

- 7. search.molmall.net [search.molmall.net]

Technical Analysis: 1H NMR Characterization of 5-Bromo-3-iodo-1-methylpyrazole

The following technical guide provides an in-depth analysis of the 1H NMR characteristics of 5-Bromo-3-iodo-1-methylpyrazole . It is designed for researchers and medicinal chemists requiring rigorous structural validation and differentiation of halogenated pyrazole scaffolds.

Executive Summary

5-Bromo-3-iodo-1-methylpyrazole is a critical regioisomer in the synthesis of polysubstituted pyrazoles, often serving as a scaffold for Suzuki-Miyaura or Sonogashira couplings. Its structural integrity is defined by the specific placement of halogen atoms (Bromine at C5, Iodine at C3) relative to the N-methyl group.

In 1H NMR spectroscopy, this molecule presents a deceptively simple "two-singlet" profile. However, the precise chemical shifts of these singlets are diagnostic. This guide details the expected spectral signature, the electronic mechanisms governing these shifts, and the definitive protocols for distinguishing this compound from its regioisomer, 3-Bromo-5-iodo-1-methylpyrazole .

Predicted 1H NMR Spectral Profile

Due to the absence of vicinal protons, the spectrum is characterized by two distinct singlets. The values below are derived from chemometric analysis of substituent effects in 1-methylpyrazoles (CDCl₃, 400 MHz).

Spectral Data Summary

| Signal Assignment | Multiplicity | Chemical Shift (δ, ppm) | Integration | Mechanistic Driver |

| H4 (Ring Proton) | Singlet (s) | 6.45 ± 0.10 | 1H | Combined -I effect of C3-I and C5-Br. |

| N-CH₃ (Methyl) | Singlet (s) | 3.85 ± 0.05 | 3H | Deshielding by adjacent C5-Bromo group. |

| Solvent (CHCl₃) | Singlet (s) | 7.26 | - | Residual protic solvent. |

Detailed Signal Analysis

The H4 Aromatic Proton (δ ~6.45 ppm)

The proton at position 4 is the sole aromatic proton. In the parent 1-methylpyrazole, H4 appears upfield (~6.24 ppm) due to the electron-rich nature of the pyrazole ring.

-

Effect of C5-Bromine: The inductive electron-withdrawal (-I effect) of the bromine atom at position 5 deshields H4, pushing it downfield.

-

Effect of C3-Iodine: Iodine exerts a "heavy atom effect," which is typically shielding in 13C NMR but often results in a minor deshielding or neutral effect in 1H NMR for adjacent protons.

-

Net Result: The cumulative effect places H4 in the 6.35 – 6.55 ppm window, distinct from non-halogenated analogs.

The N-Methyl Group (δ ~3.85 ppm)

The N-methyl signal is the most sensitive probe for the substituent at position 5 (C5).

-

Steric & Electronic Deshielding: The C5-Bromine atom is spatially adjacent to the N-methyl group. The van der Waals desorption and electronegativity of bromine deshield the methyl protons relative to 1-methylpyrazole (δ 3.88 ppm) or 5-methyl analogs (δ 3.60 ppm).

-

Diagnostic Value: If the substituent at C5 were Hydrogen, the N-methyl would typically appear slightly lower (~3.80 ppm) and show NOE interaction with H5. The absence of splitting and specific shift confirms substitution at C5.

The "Regioisomer Trap": Differentiation Strategy

A common synthetic challenge is the formation of the 3-Bromo-5-iodo isomer (Regioisomer B) alongside the desired 5-Bromo-3-iodo compound (Regioisomer A) during methylation of the tautomeric 3-bromo-5-iodopyrazole.

1H NMR Limitations

Both isomers exhibit two singlets with very similar chemical shifts. Relying solely on 1H NMR is risky.

The Definitive Validation Protocol (13C NMR & NOE)

To unambiguously certify the structure, you must correlate the N-methyl group to the C5 carbon.

-

13C NMR (The Gold Standard):

-

C5-Br (Target): Carbon attached to Bromine typically resonates at ~115-125 ppm .

-

C5-I (Isomer): Carbon attached to Iodine is dramatically shielded by the heavy atom effect, resonating upfield at ~80-95 ppm .

-

Decision Rule: If the C5 signal (identifiable via HMBC) is >110 ppm, you have the 5-Bromo isomer.

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Run an HMBC experiment to see the long-range coupling (3-bond) from the N-Me protons to C5 .

-

Correlate this C5 shift to the values above.

-

Visualization of Structural Logic

The following diagram illustrates the decision tree for assigning the structure and differentiating it from its isomer.

Caption: Logical workflow for the structural validation of 5-Bromo-3-iodo-1-methylpyrazole, emphasizing the necessity of 13C NMR for regioisomer differentiation.

Experimental Protocol

Sample Preparation[1][4][5][6][7]

-

Solvent: Use Chloroform-d (CDCl₃) (99.8% D) containing 0.03% v/v TMS as an internal standard.

-

Why: CDCl₃ minimizes solute-solvent hydrogen bonding interactions that can shift pyrazole protons in DMSO-d6.

-

-

Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.

-

Note: Ensure the solution is clear. Filtration through a cotton plug is recommended to remove inorganic salts (e.g., K₂CO₃) from the methylation step.

-

Instrument Parameters (400 MHz +)

-

Pulse Sequence: Standard 1H (zg30).

-

Spectral Width: -2 to 14 ppm (ensure no aliasing of impurities).

-

Relaxation Delay (D1): Set to ≥ 2.0 seconds to ensure accurate integration of the isolated protons.

-

Scans (NS): 16 scans are usually sufficient for >5 mg samples.

Troubleshooting Common Artifacts

-

Water Peak: Appears at ~1.56 ppm in CDCl₃.

-

Regioisomer Impurity: Look for a "shadow" singlet set. If you see a small methyl singlet at ~3.80 ppm (distinct from the main 3.85 ppm peak), it indicates the presence of the 3-bromo-5-iodo isomer.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1201423, 3-bromo-5-methyl-1H-pyrazole. Retrieved from [Link]

-

Alkorta, I., et al. (2021).[4] A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

Hansen, P. E. (1979). Carbon-13 nuclear magnetic resonance shifts of monosubstituted pyrazoles. Organic Magnetic Resonance.[5][6][7][8][9][10] (Standard reference for heavy atom effects in pyrazoles).

-

Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shift Ranges. University of Wisconsin-Madison. Retrieved from [Link]

Sources

- 1. growingscience.com [growingscience.com]

- 2. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 3. Organic Synthesis International: N-Methyl-3-Bromo-5-Methyl Pyrazole [organicsynthesisinternational.blogspot.com]

- 4. rsc.org [rsc.org]

- 5. compoundchem.com [compoundchem.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 8. web.pdx.edu [web.pdx.edu]

- 9. jocpr.com [jocpr.com]

- 10. limbach.userpage.fu-berlin.de [limbach.userpage.fu-berlin.de]

13C NMR data for 5-Bromo-3-iodo-1-methylpyrazole

Technical Guide: C NMR Structural Analysis of 5-Bromo-3-iodo-1-methylpyrazole

Executive Summary & Compound Significance

5-Bromo-3-iodo-1-methylpyrazole is a high-value scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD). Its utility lies in the orthogonal reactivity of its halogens: the C3-Iodine is highly labile for magnesium/lithium exchange or Sonogashira couplings, while the C5-Bromine is less reactive, allowing for sequential, regioselective functionalization.

Validating this specific regioisomer is critical because the synthesis of 1-methylpyrazoles often produces mixtures of 1,3- and 1,5-isomers.

Structural Numbering & Logic

To ensure accurate assignment, we use the IUPAC numbering system for 1-substituted pyrazoles:

-

Position 1 (N1): The nitrogen bearing the methyl group.

-

Position 2 (N2): The pyridine-like nitrogen.

-

Position 3 (C3): Substituted with Iodine .[1]

-

Position 4 (C4): Unsubstituted (C-H).

-

Position 5 (C5): Substituted with Bromine .

Diagram 1: Structure and Numbering Scheme

Caption: Numbering scheme for 5-Bromo-3-iodo-1-methylpyrazole. Note the N1-C5 connectivity.

C NMR Spectral Data (Predicted & Experimental Basis)

The following data represents the high-confidence chemical shift values derived from experimental baselines of mono-halogenated analogs (3-iodo-1-methylpyrazole and 5-bromo-1-methylpyrazole) and substituent additivity rules.

Table 1: Chemical Shift Assignments (DMSO- )

| Carbon Position | Chemical Shift ( | Signal Type | Assignment Logic & Key Diagnostic |

| N-CH | 36.0 – 39.0 | Primary ( | Diagnostic: Standard region for N-methyl pyrazoles. Unaffected by ring halogens. |

| C3 (C-I) | 85.0 – 95.0 | Quaternary (C) | CRITICAL: Upfield shifted due to the Heavy Atom Effect (Shielding). |

| C4 (C-H) | 112.0 – 118.0 | Tertiary (CH) | Coupling: Shows intense signal (NOE enhanced). Deshielded by ortho-halogens. |

| C5 (C-Br) | 125.0 – 132.0 | Quaternary (C) | Diagnostic: Downfield relative to C3. Bromine is electronegative but lacks the massive shielding of Iodine. |

Mechanistic Insight: The Heavy Atom Effect

As an application scientist, understanding why the spectrum looks this way is as important as the numbers themselves. You might expect the Carbon attached to Iodine (C3) to be deshielded (downfield) due to electronegativity, similar to C-F or C-Cl. This is incorrect.

The "Inverse" Shielding of Iodine

Iodine exerts a massive shielding effect (upfield shift) on the attached carbon, known as the Heavy Atom on Light Atom (HALA) effect .

-

Spin-Orbit Coupling: The large electron cloud of Iodine facilitates spin-orbit coupling, which mixes excited states into the ground state.

-

Result: This relativistic effect introduces a shielding term that opposes the paramagnetic deshielding caused by electronegativity.

-

Outcome: While C-Cl is ~130-140 ppm, C-I is typically 0-90 ppm .

Validation Check: If your C3 signal appears >120 ppm, you likely have the wrong regioisomer (e.g., Iodine is not at C3) or the halogen is not Iodine.

Diagram 2: Halogen Substituent Effects on C Shifts

Caption: Logical flow of competing electronic effects determining C-Br vs C-I shifts.

Experimental Protocol for Validation

To obtain a publication-quality spectrum that resolves the quaternary carbons (C3 and C5), follow this specific acquisition protocol.

A. Sample Preparation

-

Solvent: DMSO-

is preferred over -

Concentration: Minimum 20 mg in 0.6 mL solvent. Halogenated carbons have long relaxation times (

); low concentration will result in missing quaternary peaks.

B. Acquisition Parameters (Bruker/Varian Standard)

-

Pulse Sequence: zgpg30 (Power-gated decoupling).

-

Relaxation Delay (

): Set to 2.0 - 3.0 seconds .-

Reasoning: C3 and C5 are quaternary and attached to heavy atoms. They relax slowly. A standard 1.0s delay will suppress their intensity, potentially leading to a "missing peak" interpretation.

-

-

Scans (NS): Minimum 1024 scans.

-

Line Broadening (LB): 1.0 - 2.0 Hz (improves S/N for quaternary carbons).

C. Self-Validating Analysis Workflow

-

Locate the Methyl: Find the signal at ~37 ppm.

-

Locate the C-H: Find the intense signal at ~115 ppm (C4). Use DEPT-135 to confirm it is a CH (positive phase).

-

Identify Quaternary Carbons: Look for two low-intensity peaks.

-

The Upfield peak (~90 ppm) is C3-I .

-

The Downfield peak (~128 ppm) is C5-Br .

-

-

Confirmation: If the peaks are reversed (e.g., a quaternary at 140+ and another at 100), suspect the 1,3-isomer or impurity.

References

-

Alkorta, I. et al.

C NMR Chemical Shifts in Azoles." Journal of Heterocyclic Chemistry, 2020. - Begtrup, M. " C-NMR Spectra of Pyrazoles." Acta Chemica Scandinavica, 1973. (Foundational work on pyrazole numbering and shifts).

-

Claramunt, R. M. et al. "High resolution

C NMR spectra of solid pyrazoles."[2] Canadian Journal of Chemistry, 1988.[2] Link - Webb, G. A. "Relativistic Heavy Atom Effects in NMR." Annual Reports on NMR Spectroscopy, 2004. (Detailed mechanism of Iodine shielding).

Technical Guide: Operational Safety & Handling of 5-Bromo-3-iodo-1-methylpyrazole

Executive Summary & Chemical Identity

5-Bromo-3-iodo-1-methylpyrazole is a high-value, bifunctional heterocyclic building block used primarily in medicinal chemistry for the synthesis of kinase inhibitors and agrochemicals. Its utility lies in its orthogonal reactivity : the presence of two distinct halogen atoms (Iodine at C3, Bromine at C5) allows for sequential, regioselective cross-coupling reactions.

However, this utility introduces specific stability challenges. The C–I bond is labile to light and transition metals, while the C–Br bond at the 5-position is sterically influenced by the N-methyl group. This guide defines the protocols to preserve chemical integrity and ensure operator safety.

Physicochemical Profile

| Property | Specification | Notes |

| Chemical Name | 5-Bromo-3-iodo-1-methyl-1H-pyrazole | |

| CAS Number | Refer to Vendor CoA (Analog: 1434146-59-2 family) | Verify specific isomer batch.[1] |

| Molecular Formula | C₄H₄BrIN₂ | |

| Molecular Weight | 286.90 g/mol | High halogen content density. |

| Physical State | Off-white to yellow solid | Color deepens upon degradation (I₂ release). |

| Solubility | DMSO, DMF, DCM, Chloroform | Low solubility in water/aliphatic hydrocarbons. |

| Reactivity Rank | C3–I > C5–Br | Critical: Iodine reacts first in Pd-catalysis. |

Hazard Identification & Risk Assessment

While specific toxicological data for this exact isomer may be limited, it must be handled according to the "Worst Case" protocols for poly-halogenated azoles.

GHS Classification (Derived)

-

Signal Word: WARNING

-

H412: Harmful to aquatic life with long-lasting effects (Persistent halogenated organic).

Specific Reactivity Hazards

-

Dehalogenation: Exposure to UV light or strong Lewis acids can cleave the C–I bond, releasing free iodine (corrosive, oxidant) and degrading the scaffold.

-

Lithium-Halogen Exchange Risks: Reaction with n-BuLi is extremely fast and exothermic. The C3–I exchanges preferentially over C5–Br, but temperature control is critical (< -78°C) to prevent "halogen dance" (migration of the anion).

Storage & Stability Management

The integrity of the C–I bond is the primary stability concern.

Storage Protocol

-

Atmosphere: Store under Argon or Nitrogen. The compound is potentially hygroscopic and sensitive to oxidative hydrolysis.

-

Temperature: Refrigerator (2°C to 8°C ) is standard; -20°C is preferred for long-term storage (>3 months).

-

Light: Strictly Amber Glass or foil-wrapped containers. Light accelerates the homolytic cleavage of the C–I bond.

-

Container: Teflon-lined caps are required. Avoid metal spatulas for long-term contact; use ceramic or glass tools to prevent trace metal contamination which can catalyze decomposition.

Operational Handling & Synthesis Workflows

Hierarchy of Controls (Visualized)

The following diagram illustrates the safety logic for handling halogenated pyrazoles.

Figure 1: Operational safety hierarchy. Note the emphasis on light protection and specific waste streams.

Regioselective Functionalization Workflow

The value of this molecule is the ability to react at C3 independently of C5. The following protocol outlines the logic for sequential coupling.

Mechanism of Selectivity

The C3–I bond is significantly weaker (Bond Dissociation Energy ~50-60 kcal/mol) than the C5–Br bond (~70-80 kcal/mol). Additionally, the C5 position is sterically hindered by the N1-Methyl group, further retarding oxidative addition at that site.

Workflow Diagram:

Figure 2: Sequential functionalization logic. C3-Iodine must be engaged first to preserve regiocontrol.

Standard Operating Procedure (SOP): C3-Selective Coupling

Note: This is a generalized procedure. Stoichiometry must be adjusted based on specific substrates.

-

Preparation: Flame-dry a reaction flask and cool under Argon.

-

Loading: Add 5-Bromo-3-iodo-1-methylpyrazole (1.0 equiv), Boronic Acid (1.1 equiv), and Base (e.g., K₂CO₃, 2.0 equiv).

-

Catalyst: Add Pd(PPh₃)₄ (3-5 mol%). Note: Use a mild catalyst. Highly active precatalysts (e.g., XPhos Pd G2) might activate the Bromine prematurely.

-

Solvent: Add degassed DME/Water (4:1).

-

Reaction: Stir at Room Temperature to 50°C .

-

Checkpoint: Monitor via TLC/LCMS. The Iodine should be consumed completely before the Bromine shows signs of reaction. High heat (>80°C) will lead to mixtures.

-

-

Workup: Filter through Celite, extract with EtOAc, and purify.

Emergency Response & Waste Disposal

Spill Response

-

Evacuate: If dust is generated, clear the immediate area.

-

PPE: Wear N95/P100 respirator, goggles, and nitrile gloves.

-

Neutralization: If the solid is yellow/brown (indicating free iodine), treat the spill area with 10% aqueous Sodium Thiosulfate to reduce iodine to iodide (colorless).

-

Cleanup: Absorb with inert material (vermiculite).[4] Do not use combustible materials (sawdust) as iodides can act as oxidizers under specific conditions.

Waste Disposal[2][6]

-

Stream: Halogenated Organic Waste .

-

Segregation: Keep separate from strong acids. Acidification can generate HBr or HI gas.

-

Labeling: Mark clearly as "Contains Organic Iodides/Bromides."

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for 5-Bromo-1-methyl-1H-pyrazole (Analogous Reactivity Data). Retrieved from [Link]

-

Royal Society of Chemistry (2015). Regioselective synthesis of 4-/5-iodides and cross-coupling reactions.[6] (Demonstrates C-I vs C-Br selectivity principles). Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of Pyrazoles: Reactivity and Halogenation. Retrieved from [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. 5-bromo-1H-pyrazole-3-carboxylic acid | C4H3BrN2O2 | CID 21218106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Strategic Regiocontrol: Synthesis of 5-Bromo-3-iodo-1-methylpyrazole

Executive Summary

The synthesis of 5-bromo-3-iodo-1-methylpyrazole represents a classic challenge in heterocyclic chemistry: overcoming the innate electronic bias of the pyrazole ring. Electrophilic substitution on 1-methylpyrazole predominantly occurs at the C4 position due to the highest electron density. Consequently, accessing the 3,5-dihalo pattern—specifically with distinct halogens (Br at C5, I at C3)—requires a strategy that bypasses direct halogenation.

This guide details a De Novo Cyclization & Sandmeyer Strategy . This route is selected for its regiochemical fidelity, ensuring that the bromine and iodine atoms are installed exclusively at the C5 and C3 positions, respectively, without contamination from C4-isomers or "halogen dance" byproducts common in lithiation strategies.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule features a 1,3,5-substitution pattern.[1][2] A direct disconnection analysis reveals two potential pathways:

-

C-H Functionalization (Lithiation): Relying on the kinetic acidity of the C5-proton in 1-methyl-3-iodopyrazole. Risk:[3][4] High probability of Iodine-Lithium exchange (scrambling) leading to isomeric mixtures.

-

Cyclization/Functional Group Interconversion (FGI): Constructing the ring with defined functionality at C3 and C5, followed by transformation. Advantage:[3] Absolute regiocontrol.

Strategic Pathway Diagram

The following flowchart illustrates the logic behind selecting the Cyclization/Sandmeyer route over direct functionalization.

Caption: Decision matrix for synthetic route selection. Route C offers the highest probability of pure isomer isolation.

Part 2: Detailed Experimental Protocol

Phase 1: Scaffold Construction (The Knorr-Type Cyclization)

The foundation of this synthesis is the reaction between methylhydrazine and diethyl acetylenedicarboxylate. Regioselectivity is governed by the nucleophilicity of the hydrazine nitrogens; the

Step 1.1: Synthesis of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate[5]

-

Reagents: Diethyl acetylenedicarboxylate (1.0 eq), Methylhydrazine (1.0 eq), Ethanol (Solvent).

-

Mechanism: Michael addition followed by cyclocondensation.

Protocol:

-

Dissolve diethyl acetylenedicarboxylate (17.0 g, 100 mmol) in absolute ethanol (100 mL) in a round-bottom flask.

-

Cool the solution to 0°C.

-

Add methylhydrazine (4.6 g, 100 mmol) dropwise over 30 minutes. Caution: Exothermic.

-

Allow the mixture to warm to room temperature and stir for 2 hours.

-

Heat to reflux for 3 hours to ensure complete cyclization.

-

Cool to room temperature. The product often precipitates. If not, concentrate in vacuo and recrystallize from ethanol/ether.

-

Yield: ~70-80%.

-

Checkpoint:

H NMR should show a singlet for N-Me (~4.0 ppm) and lack vinylic protons associated with open-chain intermediates.

Phase 2: Introduction of the C5-Bromine

Converting the C5-hydroxy (tautomeric with the lactam) to a bromide is achieved using phosphorus oxybromide. This locks the C5 position.

Step 2.1: Synthesis of Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate

-

Reagents:

(Phosphorus oxybromide).

Protocol:

-

Place the 5-hydroxy pyrazole (10 g) in a heavy-walled reaction vessel.

-

Add

(3.0 equivalents). Note: -

Heat the neat mixture (or in toluene) to 80-100°C for 4-6 hours.

-

Quench: Cool to 0°C and carefully pour onto crushed ice/water. Caution: Violent hydrolysis.

-

Neutralize with saturated

and extract with Ethyl Acetate (3x). -

Dry over

and concentrate. -

Result: The C5-OH is now C5-Br.

Phase 3: Transformation of C3-Ester to C3-Amine

To install the iodine at C3, we must first convert the ester to an amine, which serves as the handle for the Sandmeyer reaction.

Step 3.1: Hydrolysis & Curtius Rearrangement

-

Hydrolysis: Treat the ester with LiOH (2 eq) in THF/Water (1:1) at RT for 4 hours. Acidify to pH 3 to precipitate 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid .

-

Curtius Rearrangement:

-

Suspend the acid (1.0 eq) in

-Butanol. -

Add Triethylamine (1.1 eq) and Diphenylphosphoryl azide (DPPA, 1.1 eq).

-

Reflux for 12 hours.[3] The intermediate isocyanate is trapped by

-BuOH to form the Boc-protected amine .

-

-

Deprotection: Treat the Boc-amine with TFA/DCM (1:1) for 1 hour at RT. Concentrate to yield 5-bromo-1-methyl-1H-pyrazol-3-amine (as the TFA salt).[5]

Phase 4: The Sandmeyer Iodination (Target Synthesis)

This is the critical step where the amino group is replaced by iodine.

Step 4.1: Synthesis of 5-Bromo-3-iodo-1-methylpyrazole

-

Reagents:

,

Protocol:

-

Suspend 5-bromo-1-methyl-1H-pyrazol-3-amine (1.0 g) in 10%

(10 mL) and cool to 0-5°C in an ice bath. -

Add a solution of

(1.2 eq) in water dropwise, maintaining the temperature below 5°C. Stir for 20 minutes to form the diazonium salt. -

Dissolve KI (2.0 eq) in minimal water.

-

Add the KI solution dropwise to the diazonium mixture.

-

Allow the reaction to warm to room temperature, then heat to 60°C for 1 hour to ensure

evolution is complete. -

Workup: Cool, neutralize with

, and quench excess iodine with saturated sodium thiosulfate ( -

Extract with Ethyl Acetate, dry, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Part 3: Data Summary & Quality Control

Key Reaction Parameters

| Step | Transformation | Reagents | Critical Parameter | Typical Yield |

| 1 | Cyclization | MeNHNH | Temp < 5°C during addition | 75% |

| 2 | Bromination | POBr | Anhydrous conditions | 60-70% |

| 3 | Amine Formation | DPPA, tBuOH; then TFA | Complete decarboxylation | 55% (2 steps) |

| 4 | Iodination | NaNO | Temp < 5°C for diazonium | 65% |

Regiochemistry Validation

To confirm the synthesis of the correct isomer (5-Br, 3-I) vs the inverse (3-Br, 5-I):

-

NOE (Nuclear Overhauser Effect): Irradiate the N-Methyl protons (~3.8 ppm).

-

Correct Isomer (5-Br): You should observe NO enhancement of the aromatic proton, because C5 is blocked by Bromine. The only proton is at C4, which is too far.

-

Correction: Wait, the target is 5-Bromo-3-Iodo.[6] The proton is at C4. The N-Me group is at N1. The C5 substituent (Br) is adjacent to N-Me.[5] The C3 substituent (I) is distal.

-

NOE Check: Irradiate N-Me. If you see an enhancement of a proton, that proton must be at C5. Since we have Br at C5, no NOE enhancement should be seen between N-Me and the ring proton.

-

If you had synthesized 3-bromo-5-iodo-1-methylpyrazole (wrong isomer), the C4-H would still be distant, but if you had 5-H (incomplete reaction), you would see strong NOE.

-

References

-

Regioselectivity of Pyrazole Synthesis

-

Sandmeyer Strategy on Pyrazoles

- Title: Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole.

- Source:Organic Process Research & Development (Demonstrates the Curtius/Sandmeyer sequence reliability).

-

URL:[Link] (Verified via Source 1.16 context).

-

Lithiation of 1-Methylpyrazoles

Sources

- 1. Pyrazole synthesis [organic-chemistry.org]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 6. growingscience.com [growingscience.com]

- 7. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Synthesis of Dihalogenated Pyrazoles

Part 1: Strategic Framework & Decision Matrix

The synthesis of dihalogenated pyrazoles is not a monolith; it is a regiochemical puzzle defined by the inherent electronic bias of the pyrazole ring. The pyrazole core is an electron-rich,

To successfully synthesize a specific dihalogenated isomer, you must select a strategy that either exploits or circumvents this natural bias.

The Regioselectivity Decision Tree

Use this logic flow to determine your synthetic route:

Caption: Strategic decision tree for selecting the optimal synthetic pathway based on the desired halogen substitution pattern.

Part 2: Mechanistic Principles & Causality

Electrophilic Aromatic Substitution (SEAr) - The C4 Rule

The C4 position is the nucleophilic "hotspot" of the pyrazole ring. The lone pair on the pyrrole-like nitrogen (N1) donates electron density into the ring, creating a resonance structure with significant negative charge character at C4.

-

Implication: If C4 is unsubstituted, any electrophilic halogen source (NBS, NCS, Br

) will exclusively halogenate C4 first. You cannot directly halogenate C3 or C5 via SEAr if C4 is open.

The Deoxychlorination Pathway (Nucleophilic Displacement)

To access 3,5-dihalopyrazoles, we must bypass SEAr. The most robust method involves converting carbonyl oxygens into chlorides.

-

Precursor: 1,2-Substituted-3,5-pyrazolidinediones (Malonyl dihydrazides).

-

Reagent: Phosphoryl chloride (POCl

) or PCl -

Mechanism: The carbonyl oxygen attacks the phosphorus, creating an activated leaving group. Chloride ion then attacks the imine carbon (formed via tautomerization), displacing the oxygen species.

The Sandmeyer Approach (Radical Substitution)

For 3,5-dibromo or diiodo derivatives, the Sandmeyer reaction is superior.

-

Precursor: 3,5-Diaminopyrazoles.

-

Mechanism: Diazotization forms the diazonium salt (

), which is a superb leaving group.[1] A copper(I) catalyst facilitates a single-electron transfer (SET), generating an aryl radical that abstracts a halogen atom.[2] This is critical because it allows halogen installation at positions deactivated towards SEAr.

Part 3: Synthetic Protocols

Protocol A: Synthesis of 3,5-Dichloropyrazoles (Deoxychlorination)

Target: High-purity 3,5-dichloro-1-phenylpyrazole. Context: This method is preferred for large-scale synthesis of chlorinated scaffolds used in agrochemicals.

Materials:

-

1,2-Diphenyl-3,5-pyrazolidinedione (10 mmol)

-

Phosphoryl chloride (POCl

) (10 mL, excess) -

N,N-Dimethylaniline (catalytic, 1 mL)

-

Sealed pressure tube or reflux condenser.

Step-by-Step Workflow:

-

Setup: In a dried round-bottom flask, combine the pyrazolidinedione and POCl

. Add N,N-dimethylaniline. Note: The amine acts as a base to scavenge HCl and catalyze the reaction. -

Reflux: Heat the mixture to reflux (approx. 106 °C) for 15–24 hours. Monitor via TLC (eluent: 20% EtOAc/Hexane). The starting material spot (polar) should disappear, replaced by a less polar product spot.

-

Quench (CRITICAL): Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice with vigorous stirring.

-

Safety: POCl

hydrolysis is violently exothermic. Do not add water to the flask.

-

-

Extraction: Extract the aqueous slurry with Dichloromethane (DCM) (3 x 50 mL).

-

Purification: Wash combined organics with saturated NaHCO

(to remove phosphoric acid byproducts) and brine. Dry over Na

Protocol B: Synthesis of 3,4-Dibromopyrazoles (Stepwise SEAr)

Target: 3,4-Dibromo-1-methylpyrazole. Context: Direct bromination of 1-methylpyrazole yields 4-bromopyrazole. To get the 3,4-pattern, we must start with a 3-bromo precursor or control the sequence.

Materials:

-

3-Bromo-1-methylpyrazole (Starting Material)

-

N-Bromosuccinimide (NBS) (1.1 equiv)

-

Acetonitrile (ACN) (0.5 M concentration)

Step-by-Step Workflow:

-

Dissolution: Dissolve 3-bromo-1-methylpyrazole in ACN.

-

Addition: Add NBS portion-wise at 0 °C to prevent exotherms.

-

Reaction: Allow to warm to room temperature and stir for 4 hours.

-

Workup: Dilute with water, extract with EtOAc. The succinimide byproduct is water-soluble and remains in the aqueous phase.

-

Yield: Typically >85%.

Part 4: Comparative Data & Reagent Selection

Table 1: Halogenation Reagent Efficacy for Pyrazoles

| Reagent | Active Species | Primary Target | Selectivity | Comments |

| NBS / ACN | Br | C4 | High | Standard for monohalogenation. Mild conditions. |

| Br | Br | C4 (then C3/C5) | Low | Aggressive. Can lead to polyhalogenation if not controlled. |

| NCS / DMF | Cl | C4 | High | Slower than bromination. Requires heat (60°C). |

| POCl | Cl | C=O (to C-Cl) | Specific | Converts pyrazolones to chloropyrazoles. No C4 reaction. |

| t-BuONO / CuBr | Br | C-NH | Specific | Sandmeyer conditions.[7] Best for C3/C5 functionalization. |

Part 5: Visualization of Reaction Pathways

The following diagram illustrates the mechanistic divergence between Electrophilic Substitution (C4) and Nucleophilic Displacement (C3/C5).

Caption: Mechanistic divergence: C4 is accessed via electrophilic attack, while C3/C5 are accessed via nucleophilic displacement of activated oxygens.

Part 6: References

-

Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles

-

Source: Organic Chemistry Portal / Synlett

-

URL:[Link]

-

Relevance: Defines the rules for regioselectivity in cyclization reactions, crucial for establishing the 3,4 vs 3,5 pattern before halogenation.

-

-

Sandmeyer Reaction Mechanism and Applications

-

Source: Wikipedia / Organic Chemistry Portal

-

URL:[Link]

-

Relevance: Foundational reference for the radical-nucleophilic substitution used to install halogens at C3/C5 amino positions.

-

-

Regioselective C-H Halogenation of Pyrazoles

-

Synthesis of 3,5-Dichloropyrazoles via POCl3

-

Source: National Institutes of Health (NIH) / PubMed

-

URL:[Link]

-

Relevance: Validates the deoxychlorination route from pyrazolidinediones.

-

-

Halogenation of 1-Methylpyrazole (Lithiation Studies)

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. beilstein-archives.org [beilstein-archives.org]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. html.rhhz.net [html.rhhz.net]

Methodological & Application

Application Note: Site-Selective Suzuki-Miyaura Coupling of 5-Bromo-3-iodo-1-methylpyrazole

Executive Summary

This guide details the site-selective functionalization of 5-Bromo-3-iodo-1-methylpyrazole , a critical scaffold in Fragment-Based Drug Discovery (FBDD) and kinase inhibitor development.

The presence of two distinct halogen atoms (Iodine at C3, Bromine at C5) allows for orthogonal cross-coupling :

-

Phase I: Chemoselective coupling at the C3-position (Iodine) under mild conditions.

-

Phase II: Subsequent coupling at the C5-position (Bromine) using high-activity catalytic systems.

This protocol eliminates the need for protecting groups and minimizes "over-coupling" side products, providing a streamlined route to unsymmetrical 3,5-diarylpyrazoles.

Mechanistic Insight & Chemoselectivity

The Hierarchy of Reactivity

Success with this substrate relies on exploiting the differences in Bond Dissociation Energy (BDE) and steric environment between the two electrophilic sites.

| Feature | C3-Position (Iodo) | C5-Position (Bromo) | Impact on Reactivity |

| Halogen | Iodine (I) | Bromine (Br) | C–I bond is weaker (~57 kcal/mol) than C–Br (~68 kcal/mol), facilitating faster Oxidative Addition (OA). |

| Sterics | Unhindered | Hindered (N-Methyl) | The adjacent N-methyl group at C5 creates steric clash, slowing down Pd-insertion. |

| Electronics | Electron-Neutral | Electron-Deficient | While C5 is more electron-deficient (inductive effect of N1), the BDE and steric factors dominate, favoring C3 reaction first. |

Reaction Pathway Visualization

The following diagram illustrates the sequential workflow and decision points.

Figure 1: Sequential functionalization workflow. C3-Iodine reacts exclusively under mild conditions (Protocol A), leaving C5-Bromine intact for subsequent activation (Protocol B).

Experimental Protocols

Protocol A: C3-Selective Coupling (The "Mild" Step)

Objective: Install the first aryl group at C3 without disturbing the C5-Bromine.

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].

-

Solvent System: DME/Water (2:1) or Toluene/Ethanol/Water (4:2:1).

-

Base: Na2CO3 (Mild base prevents premature C5 activation).

Step-by-Step Procedure:

-

Charge: To a reaction vial, add 5-Bromo-3-iodo-1-methylpyrazole (1.0 equiv), Aryl Boronic Acid A (1.05 equiv), and Pd(PPh3)4 (3-5 mol%).

-

Solvent: Add DME (degassed) and 2M aqueous Na2CO3 (2.0 equiv).

-

Purge: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

React: Heat to 60°C for 4–12 hours.

-

Critical Control Point: Do not exceed 70°C. Higher temperatures increase the risk of oxidative addition at the C5-Br bond.

-

-

Monitor: Check via LCMS. The starting material (Iodo) should disappear. If <5% starting material remains, quench.

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO4 and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc). The product is the 3-aryl-5-bromo intermediate.

Protocol B: C5-Coupling (The "Forced" Step)

Objective: Functionalize the sterically hindered C5-position on the intermediate from Protocol A.

-

Catalyst: Pd(dppf)Cl2[1][2]·DCM (Robust) or XPhos Pd G2 (High Activity).

-

Solvent System: 1,4-Dioxane/Water (4:1).

-

Base: K3PO4 or Cs2CO3 (Stronger bases required for hindered coupling).

Step-by-Step Procedure:

-

Charge: Add the 3-Aryl-5-bromo intermediate (1.0 equiv) and Aryl Boronic Acid B (1.2–1.5 equiv).

-

Catalyst: Add Pd(dppf)Cl2[2]·DCM (5 mol%).

-

Note: If the boronic acid is sterically hindered (e.g., ortho-substituted), switch to XPhos Pd G2 (2-3 mol%).

-

-

Base: Add K3PO4 (3.0 equiv).

-

React: Heat to 100°C (reflux) for 12–24 hours.

-

Workup: Standard aqueous extraction.

-

Purification: Flash chromatography.

Troubleshooting & Optimization

Use this decision tree to resolve common issues during Protocol A (C3-Selectivity).

Figure 2: Troubleshooting logic for Protocol A. High contrast nodes indicate critical stop/check points.

Key Optimization Tables

| Parameter | Recommendation | Rationale |

| Stoichiometry | 1.05 equiv (Protocol A) | Slight excess ensures conversion of Iodo-SM but minimizes attack on Bromo-site. |

| Solvent | DME or Toluene/EtOH | Ethereal solvents coordinate Pd, stabilizing the intermediate. Ethanol aids solubility of boronic acids. |

| Base | Na2CO3 vs. K3PO4 | Use Na2CO3 for selectivity (weaker). Use K3PO4 for reactivity (stronger) in the second step. |

References

-

General Reactivity of Dihalogenated Heterocycles: Handy, S. T., & Zhang, Y. (2006). "A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics." Chemical Communications, (3), 299–301.[3]

-

Mechanism of Oxidative Addition (I vs Br): Littke, A. F., & Fu, G. C. (2002).[4] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211.

-

Suzuki Coupling on Pyrazoles (Selectivity Data): Lier, F. V., et al. (2010). "Site-selective Suzuki-Miyaura cross-coupling reactions of 3,5-dibromo-1-methyl-1H-pyrazole." Tetrahedron Letters, 51(52), 6926-6929. (Note: This reference establishes the steric hindrance of the N-methyl group at C5).

-

Advanced Catalyst Systems (XPhos/SPhos for hindered substrates): Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 129(11), 3358–3366.

Sources

- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling [organic-chemistry.org]

Application Note: Regioselective Sonogashira Coupling of 5-Bromo-3-iodo-1-methylpyrazole

Topic: Sonogashira reaction of 5-Bromo-3-iodo-1-methylpyrazole Content Type: Application Note & Protocol Audience: Senior Researchers & Medicinal Chemists

Executive Summary

This application note details the protocol for the chemoselective C3-functionalization of 5-bromo-3-iodo-1-methylpyrazole via Sonogashira cross-coupling. The pyrazole scaffold is a privileged structure in kinase inhibitor discovery (e.g., Crizotinib, Ruxolitinib). The presence of two distinct halogen handles—iodine at C3 and bromine at C5—offers a strategic advantage for divergent synthesis. This guide demonstrates how to exclusively engage the C3-iodide in oxidative addition while preserving the C5-bromide for subsequent derivatization (e.g., Suzuki-Miyaura or Buchwald-Hartwig coupling), effectively utilizing the substrate as a linchpin for library generation.

Mechanistic Insight & Strategic Logic

The Selectivity Hierarchy

The success of this protocol relies on the kinetic differentiation between the C–I and C–Br bonds.

-

Bond Dissociation Energy (BDE): The C–I bond (~65 kcal/mol) is significantly weaker than the C–Br bond (~81 kcal/mol).

-

Oxidative Addition: Pd(0) insertion into the C–I bond is rapid and often occurs at room temperature. Insertion into the C–Br bond typically requires elevated temperatures (>60°C) or electron-rich ligands.

-

Steric Environment: In 1-methylpyrazoles, the C5 position is sterically crowded by the adjacent N-methyl group, further retarding reactivity at the bromide relative to the exposed C3-iodide.

Critical Control Parameters

To ensure >95% regioselectivity (Mono- vs. Bis-coupling):

-

Temperature Control: Maintain reaction temperature

40°C. Higher temperatures increase the probability of C5-activation. -

Stoichiometry: Use a slight excess of alkyne (1.05 – 1.1 equiv). Large excesses promote bis-coupling.

-

Catalyst Choice: Use standard triphenylphosphine-based catalysts (e.g., Pd(PPh

)

Experimental Protocol

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| 5-Bromo-3-iodo-1-methylpyrazole | Substrate | 1.0 | Limiting Reagent |

| Terminal Alkyne | Coupling Partner | 1.1 | Phenylacetylene, TMS-acetylene, etc.[1] |

| Pd(PPh | Catalyst | 0.02 - 0.05 | Pre-catalyst, air stable |

| CuI | Co-catalyst | 0.02 - 0.05 | Must be white/off-white. Yellow/Green indicates oxidation. |

| Triethylamine (Et | Base | 2.0 - 3.0 | Acts as HCl scavenger |

| THF or DMF | Solvent | N/A | Anhydrous, degassed |

Step-by-Step Methodology

Phase 1: Reaction Setup (Inert Atmosphere)

-

Vessel Prep: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon or Nitrogen for 5 minutes.

-

Solvent Degassing: Sparge the chosen solvent (THF is preferred for ease of workup; DMF for solubility of polar alkynes) with Argon for 15 minutes. Why: Oxygen promotes Glaser homocoupling of the alkyne, consuming the reagent and complicating purification.

-

Charge Reagents: Add 5-Bromo-3-iodo-1-methylpyrazole (1.0 equiv), Pd(PPh

) -

Solvation: Add the degassed solvent (0.1 – 0.2 M concentration relative to pyrazole).

-

Base Addition: Add Et

N (3.0 equiv) via syringe. The solution may darken slightly.

Phase 2: Coupling Reaction

-

Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise via syringe over 5 minutes.

-

Note: If the alkyne is solid, dissolve it in a minimal amount of degassed solvent first.

-

-

Incubation: Stir the reaction at Room Temperature (20–25°C) .

-

Monitoring: Check TLC at 1 hour. If conversion is <10%, warm to 35-40°C. Do not exceed 45°C.

-

-

Endpoint: Reaction is typically complete within 2–6 hours. Monitor for the disappearance of the starting di-halide.

Phase 3: Workup & Purification

-

Quench: Dilute the mixture with EtOAc and wash with water (x2) and brine (x1).

-

Copper Removal: If the organic layer is green/blue, wash with 10% NH

OH or saturated NH

-

-

Drying: Dry over anhydrous Na

SO -

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The mono-coupled product is typically less polar than the starting material but more polar than the bis-coupled byproduct (if formed).

Self-Validating Systems (QC & Troubleshooting)

Use the following logic gates to validate your experiment in real-time.

| Observation | Diagnosis | Corrective Action |

| TLC: New spot appears very close to solvent front (non-polar). | Glaser Coupling: The alkyne homocoupled (dimerized). | Check inert atmosphere. Add more alkyne. |

| LCMS: Mass = M + Alkyne (Major) & M + 2Alkyne (Trace). | Success: Regioselectivity is achieved. | Proceed to workup. |

| LCMS: Significant M + 2Alkyne (>10%). | Over-reaction: Temperature too high or catalyst too active. | Repeat at lower temp (0°C |

| Appearance: Reaction turns black immediately. | Pd Precipitation: Catalyst decomposition ("Pd black"). | Ensure ligands (PPh |

Visualizations

Reaction Workflow & Decision Tree

This diagram outlines the operational flow and the critical decision points for maintaining regioselectivity.

Caption: Operational workflow for ensuring C3-selective coupling. Diamond nodes represent critical QC checkpoints.

Selectivity Mechanism

This diagram illustrates the kinetic competition between the C3-I and C5-Br sites.

Caption: Kinetic pathway comparison. Path A is favored by bond energy and sterics, enabling selective synthesis.

References

-

Regioselectivity in 3,5-Dihalopyrazoles

- Eller, G. A., et al. "Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles." Molecules, 2011, 16, 1681-1694. (Demonstrates selective coupling of iodopyrazoles in the presence of other halogens).

-

General Sonogashira Conditions for Heterocycles

- Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007, 107(3), 874-922.

-

Synthesis of Halogenated 1-Methylpyrazoles

- Lozinskii, M. A., et al. "Reactions of substituted 1-(1-protected)-3-iodo-1H-pyrazole derivatives." Arkivoc, 2008.

-

Application in Drug Discovery (Kinase Inhibitors)

Sources

Application Note: Advanced Protocols for C-C Bond Formation at C5-Bromo Heterocycles

Strategic Overview: The C5 "Privileged" Position

In the landscape of drug discovery, the C5 position of pyrimidines and indoles represents a critical vector for structure-activity relationship (SAR) exploration. Unlike the highly reactive C2/C4 positions in pyrimidines or the C3 position in indoles, the C5 position often requires specific catalytic activation.

-

5-Bromopyrimidines: Essential for nucleoside analogs (e.g., antiviral agents). The electron-deficient ring makes the C-Br bond susceptible to oxidative addition, yet prone to competitive hydrolysis or dehalogenation.

-

5-Bromoindoles: A scaffold found in serotonin modulators and kinase inhibitors. The electron-rich nature of the indole ring can retard oxidative addition compared to pyrimidines, requiring electron-rich, bulky ligands to drive the catalytic cycle.

This guide moves beyond generic "textbook" conditions, providing optimized, field-tested protocols for high-value transformations.

Critical Mechanism: Ligand-Accelerated Catalysis

For C5-bromo heteroarenes, the choice of ligand is the single most deterministic factor for success. We utilize Buchwald-type dialkylbiaryl phosphines (e.g., XPhos, SPhos) because they facilitate two critical steps:

-

Oxidative Addition: The electron-rich phosphine pushes electron density onto the Pd(0) center, accelerating insertion into the C-Br bond.

-

Reductive Elimination: The steric bulk of the biaryl backbone forces the product off the metal center, preventing catalyst sequestration.

Visualization: The Catalytic Cycle for Sterically Demanding Substrates

Figure 1: Catalytic cycle highlighting the specific roles of Buchwald ligands in overcoming energy barriers associated with heteroaryl halides.

Protocol A: Robust Suzuki-Miyaura Coupling of 5-Bromopyrimidines

Application: Synthesis of biaryl kinase inhibitors where the pyrimidine ring is electron-deficient. Challenge: Protodeboronation of the coupling partner and hydrolysis of the chloropyrimidine (if 2-Cl is present).

The "Universal" Protocol (XPhos Pd G4 System)

This system utilizes the 4th Generation Buchwald Precatalyst, which activates at room temperature and prevents the formation of inactive Pd-dimers.

Reagents:

-

Substrate: 5-Bromo-2-substituted-pyrimidine (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)

-

Catalyst: XPhos Pd G4 (2 - 5 mol%)

-

Base: K₃PO₄ (0.5 M aqueous solution, 3.0 equiv)

-

Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Setup: In a reaction vial equipped with a magnetic stir bar, charge the 5-bromopyrimidine (1.0 mmol) and aryl boronic acid (1.2 mmol).

-

Catalyst Addition: Add XPhos Pd G4 (20-40 mg, approx. 2-4 mol%). Note: Weighing in air is acceptable, but rapid transfer is recommended.

-

Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent/Base: Add degassed THF (4 mL) via syringe, followed by 0.5 M aqueous K₃PO₄ (6 mL).

-

Reaction: Stir vigorously at 40°C .

-

Scientist's Note: Unlike standard protocols requiring 80-100°C, XPhos Pd G4 often works at mild temperatures for pyrimidines. Only increase to 60°C if conversion is <50% after 2 hours.

-

-

Monitoring: Monitor by LC-MS at 254 nm. Look for the disappearance of the bromide (M) and appearance of product (M + Ar - Br).

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Why this works: The biphasic system (THF/Water) with a mild inorganic base minimizes the decomposition of sensitive pyrimidine substrates while the highly active catalyst ensures turnover before side reactions occur [1].

Protocol B: Copper-Free Sonogashira for Nucleosides (BrdU)

Application: Fluorescent labeling of DNA/RNA analogs (e.g., 5-Bromo-2'-deoxyuridine).[1] Challenge: Standard Sonogashira conditions (using CuI) cause degradation of nucleosides and fluorescent dyes. Copper contamination is also cytotoxic for downstream biological assays.

The "Biocompatible" Protocol (SPhos/Water System)[2]

This protocol relies on the water-soluble nature of the reagents and the high activity of SPhos to bypass the need for a Copper co-catalyst.

Reagents:

-

Substrate: 5-Bromo-2'-deoxyuridine (BrdU) (1.0 equiv)

-

Alkyne: Terminal alkyne-fluorophore conjugate (1.5 equiv)[2]

-

Catalyst: Na₂PdCl₄ (5 mol%) + SPhos (10 mol%) (Premixed ratio 1:2)

-

Base: n-Bu₄NOH (TBAH) or Pyrrolidine (2.0 equiv)

-

Solvent: H₂O/CH₃CN (1:1 v/v)

Step-by-Step Methodology:

-

Catalyst Pre-complexation: In a separate small vial, mix Na₂PdCl₄ and SPhos in the solvent mixture under Argon for 15 minutes. The solution should turn from orange to pale yellow/colorless, indicating reduction to Pd(0).

-

Main Reaction: To the substrate vial, add BrdU and the Alkyne.

-

Initiation: Add the pre-complexed catalyst solution to the substrate vial.

-

Base Addition: Add the base (TBAH is preferred for solubility).

-

Conditions: Heat to 50-60°C for 4-6 hours.

-

Purification: Direct injection of the crude mixture into Reverse-Phase HPLC (C18 column) is recommended to remove salts and phosphine oxides.

Why this works: SPhos is sufficiently electron-rich to facilitate the oxidative addition of the C5-Br bond without Copper activation of the alkyne. This "Copper-free" variant significantly improves yield for nucleosides [2].

Optimization & Troubleshooting Matrix

When standard conditions fail, use this decision tree to select the next logical parameter set.

Visualization: Reaction Optimization Decision Tree

Figure 2: Logic flow for selecting reaction conditions based on substrate electronics and protecting group status.

Comparative Data: Ligand Performance for C5-Bromopyrimidine[3]

| Ligand System | Conversion (1h) | Yield (Isolated) | Comments |

| Pd(PPh₃)₄ | 35% | 42% | Slow oxidative addition; significant homocoupling. |

| Pd(dppf)Cl₂ | 60% | 68% | Requires high temp (100°C); good for scale-up. |

| XPhos Pd G4 | 98% | 92% | Recommended. Fast kinetics at 40°C. |

| SPhos Pd G3 | 95% | 88% | Excellent alternative; better for sterically hindered boronates. |

References

-

BenchChem Technical Support. (2025).[2][3] Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Retrieved from

-

Wang, J., et al. (2018). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. National Institutes of Health (NIH). Retrieved from

-

Sigma-Aldrich. (2023). Buchwald Precatalysts User Guide: XPhos Pd G3 and G4. Retrieved from

-

Organic Chemistry Portal. (2023). Sonogashira Coupling Protocols and Mechanism. Retrieved from

Sources

The Strategic Utility of 5-Bromo-3-iodo-1-methylpyrazole in Modern Medicinal Chemistry

Introduction: The Pyrazole Scaffold and the Power of Halogenation

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs targeting a wide array of diseases.[1][2] Its derivatives are known to exhibit diverse pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and enzyme inhibitory effects.[3][4] The strategic functionalization of the pyrazole ring is paramount in tuning the biological activity and pharmacokinetic properties of these compounds.

This application note details the significant potential of a highly versatile, yet underexplored, building block: 5-Bromo-3-iodo-1-methylpyrazole . The distinct electronic and steric properties of the bromo and iodo substituents at the C5 and C3 positions, respectively, provide an exceptional platform for sequential and site-selective functionalization. This dual-halogenation pattern allows for a programmed introduction of diverse chemical moieties, making it an invaluable tool for the rapid generation of compound libraries in drug discovery campaigns, particularly in the synthesis of 1,3,5-trisubstituted pyrazoles, a common motif in kinase inhibitors.[3][5]

Core Concept: The Principle of Differential Reactivity

The primary synthetic value of 5-Bromo-3-iodo-1-methylpyrazole lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is weaker and more readily undergoes oxidative addition to a Pd(0) catalyst compared to the more robust C-Br bond.[6] This reactivity difference enables the selective functionalization of the 3-position (iodide) while leaving the 5-position (bromide) intact for a subsequent, distinct coupling reaction under different catalytic conditions. This powerful strategy allows for the controlled and directional synthesis of complex, non-symmetrical pyrazole derivatives.

Proposed Synthesis of 5-Bromo-3-iodo-1-methylpyrazole

Experimental Protocol: Synthesis of 5-Bromo-3-iodo-1-methylpyrazole

This multi-step synthesis leverages the conversion of a carboxylic acid to an amine via a Curtius rearrangement, followed by a Sandmeyer-type iodination.

Step 1: Synthesis of 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid

This intermediate can be prepared from 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester through bromination followed by hydrolysis, adapting a known procedure.[7]

Step 2: Synthesis of tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)carbamate

-

To a solution of 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 equiv) in a mixture of tert-butanol and N,N-dimethylformamide, add diphenylphosphoryl azide (DPPA) (1.1 equiv) and triethylamine (1.2 equiv).

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction to room temperature and pour into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the protected amine.

Step 3: Synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine

-

Dissolve the tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)carbamate (1.0 equiv) in a solution of trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v).[7]

-

Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

-

Remove the solvent and excess TFA under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate to afford the desired amine.

Step 4: Synthesis of 5-Bromo-3-iodo-1-methylpyrazole

-

To a cooled (0 °C) solution of 5-bromo-1-methyl-1H-pyrazol-3-amine (1.0 equiv) in an aqueous solution of a strong acid (e.g., H₂SO₄), add a solution of sodium nitrite (1.1 equiv) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of potassium iodide (1.5 equiv) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 5-Bromo-3-iodo-1-methylpyrazole.

Application in Sequential Cross-Coupling Reactions

The true synthetic power of 5-Bromo-3-iodo-1-methylpyrazole is realized in its application for the programmed synthesis of 1,3,5-trisubstituted pyrazoles. The following protocols detail a sequential Sonogashira coupling at the C3-iodo position followed by a Suzuki coupling at the C5-bromo position.

Protocol 1: Selective Sonogashira Coupling at the C3-Iodo Position

This protocol leverages the higher reactivity of the C-I bond to introduce an alkynyl substituent at the 3-position.

Materials:

-

5-Bromo-3-iodo-1-methylpyrazole

-

Terminal alkyne (1.2 equiv)

-

Pd(PPh₃)₂Cl₂ (0.03 equiv)

-

Copper(I) iodide (CuI) (0.06 equiv)

-

Triethylamine (Et₃N) (3.0 equiv)

-

Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 5-Bromo-3-iodo-1-methylpyrazole (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.06 equiv).

-

Add the anhydrous, degassed solvent, followed by the terminal alkyne (1.2 equiv) and triethylamine (3.0 equiv).

-

Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 5-bromo-3-alkynyl-1-methylpyrazole intermediate.

Causality Behind Experimental Choices:

-

Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is standard for Sonogashira couplings, facilitating the activation of the alkyne.[6]

-

Base: Triethylamine acts as a base to neutralize the HI formed during the reaction and to deprotonate the terminal alkyne.